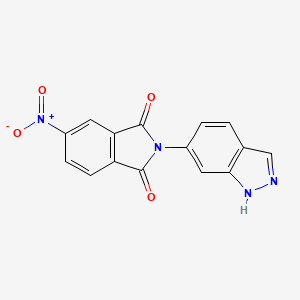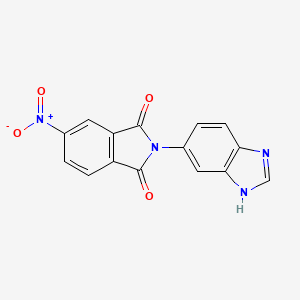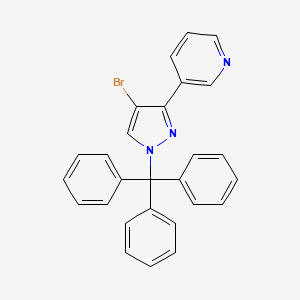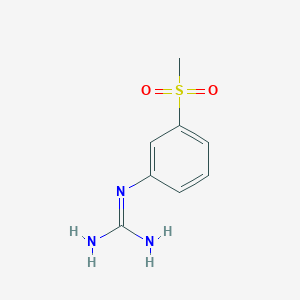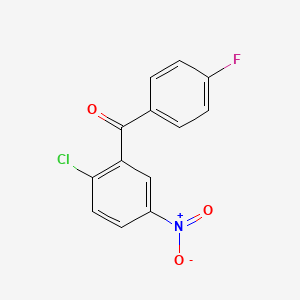
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is an organic compound with a complex structure that includes both chloro and nitro functional groups attached to a phenyl ring, as well as a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of oxidized derivatives, though specific products depend on the conditions used.
科学研究应用
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity. The fluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino group instead of a chloro group.
Methanone, (2-chloro-5-fluorophenyl)(4-iodophenyl)-: Similar structure but with an iodine atom instead of a nitro group.
Uniqueness
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the fluorophenyl group enhances its potential for biological applications.
属性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-12-6-5-10(16(18)19)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHPTOKHQFHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442548 |
Source


|
| Record name | Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197653-87-5 |
Source


|
| Record name | Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
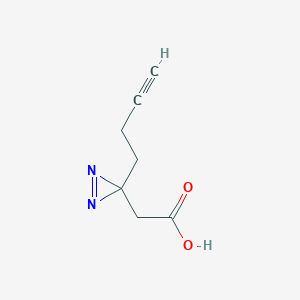
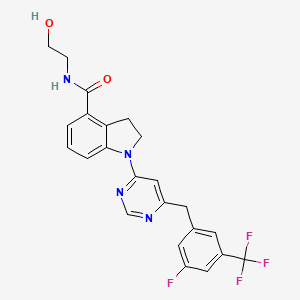
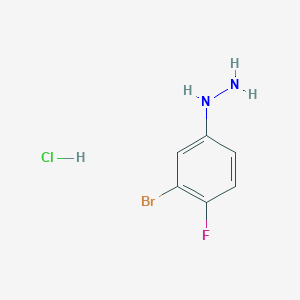
![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)

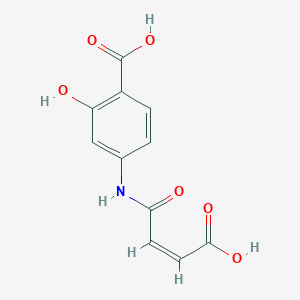
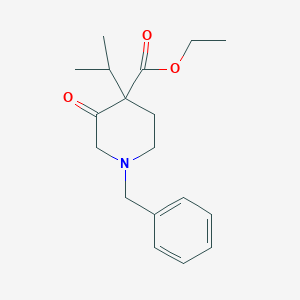
![6-bromo-7-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B8140110.png)
